4-acetamido-5-chloro-2-ethoxybenzoic acid
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Overview
Description
4-acetamido-5-chloro-2-ethoxybenzoic acid is an organic compound with the molecular formula C12H14ClNO4. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its white to off-white solid appearance and is slightly soluble in DMSO and methanol when heated .
Preparation Methods
The synthesis of 4-acetamido-5-chloro-2-ethoxybenzoic acid typically involves the reaction of 4-amino-5-chloro-2-ethoxybenzoic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-acetamido-5-chloro-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
4-acetamido-5-chloro-2-ethoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: This compound is explored for its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetamido-5-chloro-2-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-acetamido-5-chloro-2-ethoxybenzoic acid can be compared with similar compounds such as:
This compound methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
4-Acetamido-5-chloro-2-methoxybenzoic acid: This compound has a methoxy group instead of an ethoxy group. These similar compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications
Properties
CAS No. |
112914-09-7 |
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Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-ethoxybenzoic acid |
InChI |
InChI=1S/C11H12ClNO4/c1-3-17-10-5-9(13-6(2)14)8(12)4-7(10)11(15)16/h4-5H,3H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
ICNWZXFWTBMBKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)O)Cl)NC(=O)C |
Origin of Product |
United States |
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